molecular formula C14H16FN3O2 B6529751 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1020454-57-2

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B6529751
CAS No.: 1020454-57-2
M. Wt: 277.29 g/mol
InChI Key: OWPPAQLEUQKAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research due to its structural foundation on the pyrazole pharmacophore. The pyrazole nucleus is a five-membered heterocyclic ring known for its wide spectrum of biological activities and is present in several clinically used drugs . This specific compound features a 4-fluorophenyl group at the 1-position and a propyl carboxamide chain at the 3-position of the pyrazole ring, substitutions that are commonly explored to modulate the molecule's physicochemical properties and biological affinity. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological potential, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities . For instance, several pyrazole-based biomolecules have been developed as selective COX-2 inhibitors for anti-inflammatory applications, while others, such as Crizotinib, are approved anticancer agents that function as kinase inhibitors . The carboxamide functional group, particularly in pyrazole scaffolds, is a key motif found in compounds that exhibit activity by targeting enzymes and receptors; related pyrazole carboxamides have been studied for their mechanism of action against fungal pathogens, demonstrating the importance of this functional group in bioactivity . Researchers value this compound as a key intermediate or target molecule for synthesizing novel derivatives and for probing structure-activity relationships (SAR) in various drug discovery programs. It is also a vital tool for biochemical screening and in the development of new active pharmaceutical ingredients (APIs). This product is strictly intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPAQLEUQKAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The Ullmann coupling reaction is a pivotal step for introducing the 4-fluorophenyl group at the pyrazole’s N1 position. Ethyl 1H-pyrazole-3-carboxylate reacts with 1-fluoro-4-iodobenzene under catalytic conditions to form ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Key parameters include:

  • Catalyst : Copper(I) iodide (CuI) at 0.2 equivalents.

  • Ligand : (1S,2S)-N,N’-dimethyl-1,2-diaminocyclohexane (0.2 eq).

  • Base : Potassium carbonate (2 eq) in toluene at 110°C for 48 hours.
    This method achieves a 77% yield and ensures regioselective aryl coupling.

Methoxylation at C4

Bromination of the pyrazole’s C4 position followed by nucleophilic substitution introduces the methoxy group:

  • Bromination : Treating the intermediate with bromine (Br₂) in dichloromethane at 10–50°C yields 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.

  • Substitution : Reacting the bromide with sodium methoxide (NaOMe) in methanol at reflux replaces bromine with methoxy, achieving >80% conversion.

Amidation of the Ester

The ethyl ester undergoes hydrolysis and amidation:

  • Saponification : NaOH in ethanol converts the ester to 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid.

  • Activation : Thionyl chloride (SOCl₂) reflux generates the acid chloride.

  • Coupling : Propylamine reacts with the acid chloride in tetrahydrofuran (THF) with K₂CO₃, yielding the target carboxamide at 60–80% efficiency.

Cyclocondensation and Functionalization Approach

Pyrazole Ring Formation

1,3-Dipolar cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl compounds constructs the pyrazole scaffold:

  • Reactants : Ethoxymethylene acetoacetic ester and hydrazine hydrate form ethyl 1H-pyrazole-4-carboxylate.

  • Conditions : Reflux in acetic anhydride for 12 hours.

Sequential Functionalization

  • Methylation : Dimethyl sulfate (DMS) and NaHCO₃ in toluene methylate the pyrazole’s N1 position at 50°C.

  • 4-Fluorophenyl Introduction : Suzuki-Miyaura coupling with 4-fluorophenylboronic acid under Pd catalysis.

  • Methoxylation : Bromination followed by NaOMe substitution.

Carboxamide Synthesis

The ester is saponified, activated with HATU, and coupled with propylamine using diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This method offers 70–90% yields for the amidation step.

Bromination and Nucleophilic Substitution Strategy

Direct Bromination

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes electrophilic bromination at C4 using Br₂ in carbon tetrachloride.

Methoxy Group Installation

  • Conditions : NaOMe in methanol at 40–100°C displaces bromine via an SNAr mechanism.

  • Yield : 85–90% after purification.

Amide Formation

The ester is hydrolyzed to the acid, converted to the acid chloride with SOCl₂, and reacted with propylamine in THF.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Ullmann CouplingAryl coupling, bromination, amidation60–77%High regioselectivity, scalable
CyclocondensationCycloaddition, methylation, coupling70–90%Versatile for diverse substituents
BrominationElectrophilic substitution, amidation80–85%Efficient for methoxy introduction

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing regioisomers during cycloaddition.

  • Solution : Use electron-withdrawing groups (e.g., esters) to direct cyclization.

Functional Group Compatibility

  • Issue : Methoxy groups may undergo demethylation under strong acids.

  • Solution : Mild conditions (NaOMe in methanol) preserve functionality.

Amidation Efficiency

  • Issue : Low yields due to steric hindrance.

  • Solution : Activate carboxylic acids with HATU for higher coupling efficiency .

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

Scientific Research Applications

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown promising results in inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study demonstrated that related pyrazole compounds exhibited significant COX-2 inhibition, suggesting that 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide may possess similar efficacy .

Anticancer Properties

Research has indicated that pyrazole derivatives can exhibit potent anticancer activities. For instance, compounds structurally similar to 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide have been evaluated for their ability to induce apoptosis in cancer cell lines. One study reported that certain pyrazoles demonstrated significant growth inhibition against various cancer cell lines, with IC50 values as low as 0.01 µM . This suggests that the compound may also have potential as an anticancer agent.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01Apoptosis induction
Compound BA5490.39Autophagy induction
Compound CNCI-H4600.16Aurora-A kinase inhibition

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives is another area of interest. Some studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism may involve the modulation of signaling pathways associated with neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a comprehensive study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities against human cancer cell lines. The study found that specific modifications in the pyrazole structure significantly enhanced their antiproliferative effects, indicating the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Inhibition of COX Enzymes

Another research effort focused on the synthesis of sulfonamide-containing pyrazoles aimed at COX enzyme inhibition. The findings suggested that certain modifications could enhance selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Core Pyrazole Derivatives

  • N-Substituted Pyrazolines (): Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) share the fluorophenyl group but lack the methoxy and propyl carboxamide substituents. These analogs exhibit dihydro-pyrazole backbones, which confer conformational rigidity compared to the fully aromatic pyrazole core of the target compound .
  • Pyrazole-Triazole-Thiazole Hybrids (): Hybrid structures like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) feature additional heterocyclic systems (thiazole, triazole) but retain fluorophenyl groups.

Carboxamide-Functionalized Analogs

  • 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (): This compound replaces the propyl carboxamide with a sulfonamide group and introduces a dichlorophenylmethyl substituent. Sulfonamide groups are known to enhance antibacterial activity, suggesting divergent applications compared to the target compound’s carboxamide functionality .
  • 1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide (): Here, the pyrazole ring is replaced with a pyrrolidine-thiadiazole system. The isopropyl-thiadiazole group may influence solubility and metabolic stability differently than the methoxy and propyl groups in the target compound .

Structure–Activity Relationship (SAR) Insights

Fluorophenyl and Methoxy Substitutions

  • Chalcone Derivatives (): Non-piperazine chalcones with fluorophenyl groups, such as (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j), demonstrate that electronegative substituents (e.g., fluorine, bromine) at the para position enhance inhibitory potency (IC50 = 4.7 μM).
  • Impact of Methoxy vs. Halogen Substituents: In chalcone analogs, methoxy groups at the para position correlate with reduced potency (e.g., compound 2p, IC50 = 70.79 μM). However, in the target compound, the methoxy group at position 4 of the pyrazole may serve a steric or electronic role distinct from chalcones, warranting further study .

Carboxamide Side Chains

  • Synthetic Cannabinoid Receptor Agonists (SCRAs) (): Analogs like AB-CHFUPYCA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide) highlight the importance of carboxamide substituents in receptor binding. The target compound’s propyl group may offer a balance between lipophilicity and metabolic stability compared to bulkier cyclohexylmethyl or fluoropentyl chains in SCRAs .

Comparative Data Tables

Table 1: Substituent Profiles and Bioactivity

Compound Name Core Structure Key Substituents Reported Activity/IC50 Reference
Target Compound Pyrazole 4-Fluorophenyl, 4-methoxy, N-propyl Not explicitly reported
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydro-pyrazole 4-Fluorophenyl, aldehyde Structural confirmation
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) Chalcone 4-Fluorophenyl, bromine, iodine IC50 = 4.7 μM (inhibitory)
AB-CHFUPYCA Pyrazole 4-Fluorophenyl, cyclohexylmethyl Cannabinoid receptor binding

Table 2: Physicochemical Properties*

Compound LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~2.8 307.31 1 4
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ~3.5 441.28 1 5
5,3-AB-CHMFUPPYCA ~4.1 413.45 2 5

Biological Activity

1-(4-Fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group and a methoxy group, which are critical for its biological activity. The structure can be represented as follows:

  • Chemical Formula : C13_{13}H16_{16}FN3_{3}O2_{2}
  • Molecular Weight : 251.28 g/mol

The biological activity of pyrazole derivatives often involves the modulation of various biochemical pathways. For instance, they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The presence of functional groups such as methoxy and fluorophenyl enhances the ability of the compound to interact with target proteins.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For example:

  • Case Study : A derivative structurally similar to 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide demonstrated an IC50_{50} value of 0.01 µM against MCF-7 cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics .
CompoundCell LineIC50_{50} (µM)Mechanism
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamideMCF-70.01CDK Inhibition
Similar Pyrazole DerivativeA5490.39Autophagy Induction

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Research Finding : A related pyrazole compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting a strong anti-inflammatory potential .
CompoundCytokine Inhibition (%)Concentration (µM)
Related PyrazoleTNF-α85% at 10 µM
Dexamethasone (Standard)TNF-α76% at 1 µM

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, the compound has shown promising antimicrobial activity against various pathogens.

  • Case Study : Pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters, followed by fluorophenyl group introduction via nucleophilic aromatic substitution. Key intermediates are purified using column chromatography and characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). For example, ethyl pyrazole carboxylate derivatives are common precursors, with methoxy and propyl groups added in subsequent steps .

Q. How is the compound’s structural identity confirmed experimentally?

Structural confirmation employs spectroscopic techniques:

  • NMR : Assigns proton and carbon environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm).
  • IR Spectroscopy : Confirms carboxamide C=O stretch (~1650–1700 cm1^{-1}).
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer : MTT or SRB assays for cytotoxicity (e.g., IC50_{50} values in cancer cell lines).
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Q. What physicochemical properties (e.g., solubility, logP) are critical for preclinical studies?

  • LogP : Determined via shake-flask method or HPLC retention times to assess lipophilicity.
  • Aqueous Solubility : Measured using UV-Vis spectroscopy or nephelometry.
  • Thermal Stability : Differential scanning calorimetry (DSC) for melting point and degradation profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR involves systematic substitution of the pyrazole core:

  • Fluorophenyl Position : Para-substitution (vs. meta/ortho) enhances target binding affinity.
  • Methoxy Group : Electron-donating effects improve metabolic stability.
  • Propyl Chain : Longer alkyl chains may increase membrane permeability but reduce solubility. Computational docking (e.g., AutoDock) validates interactions with target proteins .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl derivatives show consistent antimicrobial activity).
  • Structural Reanalysis : Verify compound purity via LC-MS to rule out degradation artifacts .

Q. How is regioselectivity in electrophilic substitution reactions controlled during synthesis?

  • Directing Groups : Methoxy and carboxamide groups direct electrophiles to specific pyrazole positions.
  • Reagent Choice : HNO3_3/H2_2SO4_4 for nitration favors the 4-position due to electronic effects.
  • DFT Calculations : Predict reactivity patterns using molecular orbital theory .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

  • Rodent Models : Assess oral bioavailability, half-life, and tissue distribution.
  • Zebrafish Embryos : Screen for acute toxicity (LC50_{50}) and developmental effects.
  • Metabolite Identification : LC-MS/MS detects phase I/II metabolites in plasma .

Q. How can formulation challenges (e.g., low solubility) be addressed?

  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
  • Co-crystallization : Design co-crystals with succinic acid to improve dissolution rates.
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) for sustained release .

Q. What advanced techniques elucidate crystallographic and electronic properties?

  • Single-Crystal XRD : Resolves bond angles, dihedral angles, and packing motifs.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds).
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How are metabolic pathways and potential drug-drug interactions investigated?

  • In Vitro Metabolism : Incubate with hepatic microsomes (human/rat) and identify CYP450 isoforms involved.
  • P-gp Inhibition : Caco-2 cell assays assess efflux transporter interactions.
  • Pharmacophore Modeling : Predict off-target binding using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.